2-(Difluoromethylsulphonyl)-5-fluoroaniline
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Overview
Description
2-(Difluoromethylsulphonyl)-5-fluoroaniline is an organic compound that features both fluorine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoroaniline with difluoromethyl sulfone under specific conditions to achieve the desired product . The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(Difluoromethylsulphonyl)-5-fluoroaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethylsulphonyl)-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
2-(Difluoromethylsulphonyl)-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethylsulphonyl)-5-fluoroaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- Difluoromethyl 2-pyridyl sulfone
- Difluoromethyl 2-pyridyl sulfone
- Methanesulfonyl chloride
Uniqueness
2-(Difluoromethylsulphonyl)-5-fluoroaniline is unique due to the presence of both fluorine and sulfonyl groups, which impart distinct chemical properties.
Biological Activity
2-(Difluoromethylsulphonyl)-5-fluoroaniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on various research findings.
- Molecular Formula : C7H6F3N2O2S
- Molecular Weight : 224.19 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the introduction of a difluoromethylsulphonyl group to a 5-fluoroaniline precursor. The reaction conditions often include:
- Reagents : Difluoromethyl sulfone, aniline derivatives.
- Conditions : Typically carried out under controlled temperature and pressure to optimize yield and purity.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against L1210 mouse leukemia cells, indicating potent growth inhibition .
- Mechanism of Action : The compound appears to interfere with nucleotide metabolism, potentially through the inhibition of key enzymes involved in DNA synthesis.
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties:
- Cell Degeneration Inhibition : It has been reported to inhibit motor neuron degeneration, making it a candidate for further investigation in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease .
- Inflammation Modulation : The compound may modulate neuroinflammation pathways, which are critical in the progression of neurodegenerative disorders.
Case Studies
- Study on Leukemia Cells :
- Neuroprotective Study :
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C7H6F3N2O2S |
Molecular Weight | 224.19 g/mol |
Anticancer IC50 (L1210) | Low micromolar range |
Neuroprotective Activity | Inhibits motor neuron degeneration |
Properties
Molecular Formula |
C7H6F3NO2S |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
2-(difluoromethylsulfonyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H6F3NO2S/c8-4-1-2-6(5(11)3-4)14(12,13)7(9)10/h1-3,7H,11H2 |
InChI Key |
IWVLUKPUVMXVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)S(=O)(=O)C(F)F |
Origin of Product |
United States |
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